

Technical Guide: Physicochemical Properties of 2-Methoxy-N-methylaniline

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Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

Cat. No.: B082676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2-Methoxy-N-methylaniline** (CAS No. 10541-78-3), a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of **2-Methoxy-N-methylaniline**. The following table summarizes these properties.

Property	Value	Conditions
Melting Point	30-34 °C	Literature Value[1][2]
Boiling Point	228-230 °C	at 1013 hPa[2]
115 °C	Not specified (likely at reduced pressure)[1]	

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization. Below are detailed methodologies for these key experiments.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of **2-Methoxy-N-methylaniline** is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Beaker

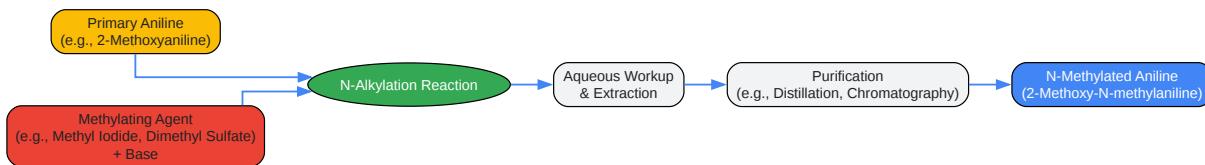
Procedure:

- Sample Preparation: Approximately 0.5-1 mL of **2-Methoxy-N-methylaniline** is placed into a small test tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. This assembly is then immersed in a heating bath.
- Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

- Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.
- Reading the Boiling Point: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
- Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Synthetic Workflow Visualization

The N-methylation of anilines is a common synthetic transformation. The following diagram illustrates a general workflow for the synthesis of an N-methylaniline derivative from a primary aniline, a process relevant to the production of **2-Methoxy-N-methylaniline**.



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Caption: General workflow for the N-alkylation of a primary aniline.

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References

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- 2. cn.canbipharm.com [cn.canbipharm.com]
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